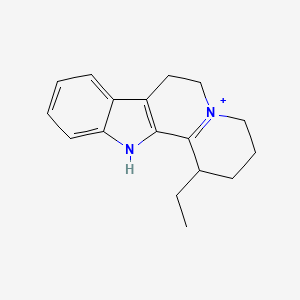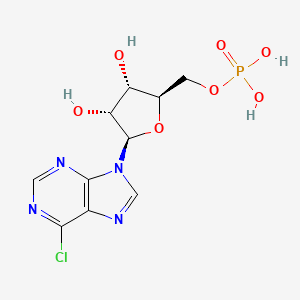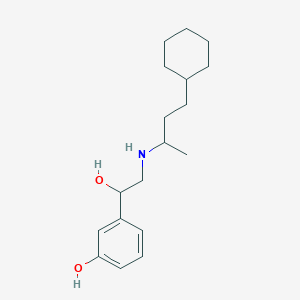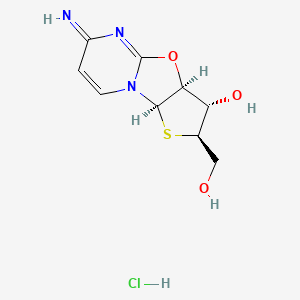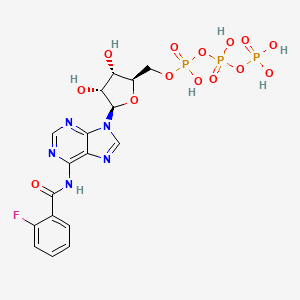
1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea is an aromatic ether and a C-nitro compound.
Wissenschaftliche Forschungsanwendungen
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
Research by T. Yokoyama (2015) explored the acidolysis of β-O-4-type lignin model compounds, revealing distinct mechanisms based on the presence of a γ-hydroxymethyl group. This study contributes to understanding the chemical behavior and applications of related compounds in lignin degradation processes.
Urea Biosensors for Detecting Urea Concentration
In a comprehensive review by S. Botewad et al. (2021), the recent advances in urea biosensors were detailed, highlighting their significance in detecting urea concentration across various fields like healthcare and agriculture.
Utility of Photosensitive Protecting Groups
The work by B. Amit et al. (1974) reviewed the application of photosensitive protecting groups, including compounds related to 1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea, in synthetic chemistry, highlighting their potential and developmental stage during the time of study.
Applications of Urea in Drug Design
The review by A. Jagtap et al. (2017) focused on the role of urea in drug design, emphasizing its unique hydrogen bonding capabilities and its incorporation in various bioactive molecules for modulating key drug properties.
Urea as a Hydrogen Carrier for Sustainable Energy
A. Rollinson et al. (2011) provided insights into the suitability of urea as a hydrogen carrier for fuel cells, considering its non-toxicity, stability, and ease of transport and storage, along with its potential to contribute to sustainable energy solutions.
Synthesis of Organic Carbonates from Alcoholysis of Urea
The review by K. Shukla & V. Srivastava (2017) discussed the synthesis of organic carbonates from the alcoholysis of urea, emphasizing its significance in producing green compounds with wide industrial applications, such as in the synthesis of monomers, polymers, and fuel additives.
Eigenschaften
Molekularformel |
C16H17N3O6 |
|---|---|
Molekulargewicht |
347.32 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)urea |
InChI |
InChI=1S/C16H17N3O6/c1-23-13-7-5-11(19(21)22)9-12(13)18-16(20)17-10-4-6-14(24-2)15(8-10)25-3/h4-9H,1-3H3,(H2,17,18,20) |
InChI-Schlüssel |
DQPSJZHROBMDGZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)OC)OC |
Löslichkeit |
0.3 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



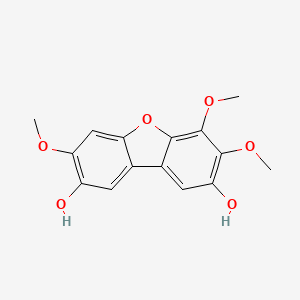
![2-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1209464.png)
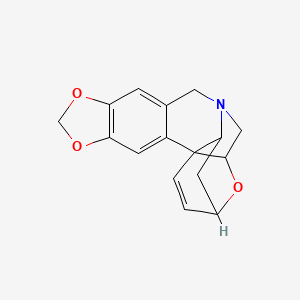

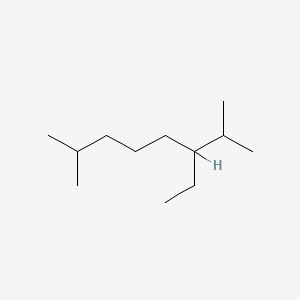

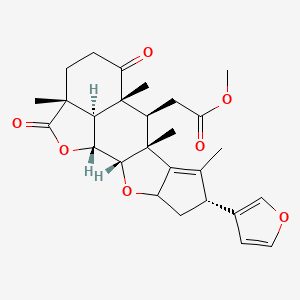
![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1209479.png)
